N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(2-hydroxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(2-hydroxyphenyl)thiourea is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(2-hydroxyphenyl)thiourea typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under mild conditions . The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
The benzamide moiety can be introduced through a coupling reaction between the brominated pyrazole and a benzoyl chloride derivative in the presence of a base such as triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the bromination and coupling steps to ensure consistent product quality and yield. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(2-hydroxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the benzamide moiety.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced benzamide derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(2-hydroxyphenyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(2-hydroxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but lacking the benzamide and carbamothioyl groups.
4-bromo-1-methyl-1H-pyrazole: Another pyrazole derivative with a methyl group instead of the benzamide moiety.
4-bromo-3-ethyl-1-methyl-1H-pyrazole: A more substituted pyrazole derivative with different functional groups.
Uniqueness
N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-N'-(2-hydroxyphenyl)thiourea is unique due to its combination of a brominated pyrazole ring, a benzamide moiety, and a carbamothioyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler pyrazole derivatives.
Properties
Molecular Formula |
C18H15BrN4O2S |
---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]-N-[(2-hydroxyphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C18H15BrN4O2S/c19-14-9-20-23(11-14)10-12-5-7-13(8-6-12)17(25)22-18(26)21-15-3-1-2-4-16(15)24/h1-9,11,24H,10H2,(H2,21,22,25,26) |
InChI Key |
UJGQNWJEQJWHNZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br)O |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.